molecular formula C23H24F3N3O4 B1230142 N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide

Cat. No. B1230142
M. Wt: 463.4 g/mol
InChI Key: SJPMJEFOOPSVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide is a trifluoroacetamide, a member of benzodioxoles, a tertiary carboxamide, a secondary carboxamide and a member of pyridines.

Scientific Research Applications

Synthesis and Structural Analysis

  • The reaction of certain amines with specific compounds has led to the synthesis of derivatives, highlighting the versatility of such chemical processes (Strakovs et al., 2002).
  • Studies have described the synthesis of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, emphasizing the importance of specific synthetic methods (Wang et al., 2014).
  • Investigations into the synthesis and antimicrobial activity of compounds with a similar structure have been reported, showcasing potential biological applications (Attia et al., 2014).

Potential Biological Activities

  • Research has explored the anticancer activity of related compounds, emphasizing the potential therapeutic applications in oncology (Horishny et al., 2021).
  • Studies on compounds like Thiazolyl N-benzyl-substituted acetamide derivatives have investigated their Src kinase inhibitory and anticancer activities, which could have implications for cancer treatment (Fallah-Tafti et al., 2011).
  • The synthesis of new benzodioxole-based dithiocarbamate derivatives and their evaluation as potential anticancer agents and inhibitors of human enzymes highlight the broad scope of research in this field (Altıntop et al., 2017).

General Research Applications

  • One-pot synthesis methods and detailed structural analyses have been conducted for compounds with similar structural frameworks, providing insights into efficient synthetic pathways and structural characteristics (Fereyduni et al., 2011).

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide

Molecular Formula

C23H24F3N3O4

Molecular Weight

463.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H24F3N3O4/c24-23(25,26)22(31)29(13-15-6-7-18-19(12-15)33-14-32-18)20(16-8-10-27-11-9-16)21(30)28-17-4-2-1-3-5-17/h6-12,17,20H,1-5,13-14H2,(H,28,30)

InChI Key

SJPMJEFOOPSVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=NC=C2)N(CC3=CC4=C(C=C3)OCO4)C(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide
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N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide

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